(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
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Description
(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone, also known as this compound, is a useful research compound. Its molecular formula is C56H99NO14Si2 and its molecular weight is 1066.571. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Effects on CYP3A4/5 Enzyme
- Time-Dependent Inhibitory Effects : A study investigated the inhibitory effects of a novel nonimmunosuppressive immunophilin ligand on CYP3A4/5 in both in vitro and in vivo settings. The compound showed time-dependent and irreversible inhibition of CYP3A4/5, potentially impacting drug-drug interactions and dose regimen designs to avoid these interactions (Minematsu et al., 2010).
Chemical Synthesis and Characterization
- Zinc- and Samarium-Promoted Substitution Reactions : Research highlighted unusual substitution products and bond cleavage in reactions involving zinc and samarium, indicating the compound's utility in synthetic organic chemistry for creating complex molecular structures (Valiullina et al., 2018).
- Synthetic Studies Toward Spongistatins : Efforts to synthesize CD spiroketal of spongistatins from available precursors showcased the compound's role in generating complex spiroketal structures, essential for developing potential cancer therapies (Favre et al., 2010).
Drug Cytotoxicity Enhancement
- Role in Modulating Cytotoxic Activity : A study synthesized enantiomerically pure disubstituted tetrahydropyranes, including the tert-butyl dimethyl silyl group, to evaluate in vitro cytotoxic activity against cancer cells. This research highlights the compound's potential in enhancing the efficacy of chemotherapeutic agents (Donadel et al., 2005).
Properties
IUPAC Name |
(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H99NO14Si2/c1-34-25-35(2)27-47(66-13)50-48(67-14)29-37(4)56(64,69-50)51(61)52(62)57-24-20-19-21-42(57)53(63)68-49(36(3)28-39-22-23-44(46(30-39)65-12)70-72(15,16)54(6,7)8)38(5)45(71-73(17,18)55(9,10)11)32-43(60)40(26-34)31-41(59)33-58/h26,28,35,37-42,44-50,58-59,64H,19-25,27,29-33H2,1-18H3/b34-26+,36-28+/t35-,37+,38+,39-,40-,41?,42-,44+,45-,46-,47-,48+,49+,50+,56+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLUGMPTYRRQJ-ZDTGAFSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H99NO14Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747251 |
Source
|
Record name | PUBCHEM_71314379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1066.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356932-17-6 |
Source
|
Record name | PUBCHEM_71314379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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